molecular formula C11H13NO B6165441 3-cyclopentanecarbonylpyridine CAS No. 82465-75-6

3-cyclopentanecarbonylpyridine

Cat. No.: B6165441
CAS No.: 82465-75-6
M. Wt: 175.2
InChI Key:
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Description

3-Cyclopentanecarbonylpyridine is an organic compound that belongs to the pyridine family. This compound has been widely studied due to its unique chemical and biological properties. It consists of a pyridine ring attached to a cyclopentanecarbonyl group, which imparts distinct characteristics to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentanecarbonylpyridine typically involves the reaction of pyridine with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentanecarbonylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2- and 4-positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-Cyclopentanecarbonylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-cyclopentanecarbonylpyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it has been shown to inhibit topoisomerase, an enzyme involved in DNA replication .

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopentanecarbonylpyridine: Unique due to the presence of both a cyclopentanecarbonyl group and a pyridine ring.

    3-Cyclohexanecarbonylpyridine: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    3-Cyclopentanecarbonylquinoline: Contains a quinoline ring instead of a pyridine ring.

Uniqueness

This compound is unique due to its specific combination of a cyclopentanecarbonyl group and a pyridine ring, which imparts distinct chemical and biological properties not found in other similar compounds .

Properties

CAS No.

82465-75-6

Molecular Formula

C11H13NO

Molecular Weight

175.2

Purity

95

Origin of Product

United States

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